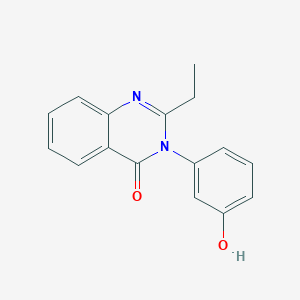

2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone belongs to the quinazolinone class of compounds, known for their diverse biological activities. These compounds are important in medicinal chemistry and have been the subject of various studies focusing on their synthesis, structural properties, and chemical behavior.

Synthesis Analysis

Quinazolinones, including variants like 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, are synthesized through various methods. One approach involves the cyclization of NO-1886 derivatives, leading to quinazolinones with different substituents affecting their properties (Kurogi et al., 1996). Another method includes the reaction of aminobenzamides with diketones, catalyzed by Brønsted acids in an ethyl lactate solution (Shen et al., 2015).

Molecular Structure Analysis

Structural analysis through techniques like X-ray diffraction reveals insights into the molecular arrangement of these compounds. For instance, the structure of a similar compound, 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, shows a two-dimensional network formed by hydrogen bonds and electrostatic interactions (L. Yong, 2005).

Chemical Reactions and Properties

The chemical behavior of quinazolinones includes reactions like lithiation, affording various substituted derivatives (Keith Smith et al., 1996). Their reactivity with primary amines through an ANRORC mechanism has also been documented, requiring hydroxy group functionality (K. Okuda et al., 2009).

Physical Properties Analysis

Quinazolinones exhibit solid-state fluorescence due to their molecular packing, with properties like polymorph-dependence and selective metal-ion-sensor characteristics (S. P. Anthony, 2012). Their fluorescence can be tuned by different substituents, demonstrating large Stokes shifts attributed to excited-state intramolecular proton transfer (T. N. Moshkina et al., 2021).

Chemical Properties Analysis

The chemical properties of quinazolinones are influenced by their substituents. For example, the presence of hydroxyl groups significantly impacts their antioxidant activity, as seen in derivatives like 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (Janez Mravljak et al., 2021).

科学的研究の応用

Antioxidant Properties

- Synthesis and Antioxidant Evaluation : Quinazolinones, including derivatives similar to 2-ethyl-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, have been synthesized and evaluated for their antioxidant properties. These compounds exhibit notable antioxidant activities, with some derivatives showing metal-chelating properties as well. This research highlights the potential of quinazolinones in the development of antioxidant agents (Mravljak et al., 2021).

Chemical Sensing

- Fluorescent Chemical Sensor for Fe3+ : Quinazolinone derivatives have been used to develop a fluorescent chemical sensor for Fe3+ ions. This research underscores the utility of quinazolinones in the development of sensitive and selective chemical sensors (Xiaobing Zhang et al., 2007).

Corrosion Inhibition

- Corrosion Inhibitor for Mild Steel : Studies on quinazolinone derivatives have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial processes and materials science (Errahmany et al., 2020).

Luminescent Materials and Bioimaging

- Luminescence and Bioimaging Applications : Some quinazolinone derivatives demonstrate good luminescence properties, making them promising candidates for use in fluorescent probes and biological imaging reagents (Zhiming Xing et al., 2021).

Pharmacological Studies

- Anti-inflammatory and Analgesic Activities : Quinazolinones have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown potential in the development of new therapeutic agents (Rekha S. Hunoor et al., 2011).

Enzyme-Mediated Cancer Diagnosis and Therapy

- Radioiodinated Quinazolinone Derivatives : Research on radioiodinated quinazolinone derivatives for alkaline phosphatase–mediated cancer diagnosis and therapy highlights the potential of these compounds in targeted cancer treatment and imaging (Kai Chen et al., 2006).

特性

IUPAC Name |

2-ethyl-3-(3-hydroxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-15-17-14-9-4-3-8-13(14)16(20)18(15)11-6-5-7-12(19)10-11/h3-10,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFPOJOSJGCOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-3-(3-hydroxyphenyl)quinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)